METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE
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Overview
Description
METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with tetrahydro-β-carboline, followed by cyclization and methoxycarbonylation . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
methyl 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3 |
InChI Key |
YKRANILUQAWNOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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